Germanium monoxide

Inorganic Synthesis Reduction Chemistry Material Preparation

Sourcing Ge²⁺ precursors for disproportionation-based nanocrystal synthesis is challenged by limited commercial availability of phase-pure, metastable GeO. Generic GeO₂ cannot substitute-it lacks the +2 oxidation state required for the disproportionation pathway. This Germanium monoxide (CAS 20619-16-3) resolves that gap: • Enables size-controlled Ge nanocrystal formation via thermal annealing at 525±50 °C-a route inaccessible with GeO₂ alone. • Deposited under high vacuum (10⁻⁶-10⁻⁷ torr), GeO thin films yield satisfactory dielectric properties distinct from GeO₂ optical layers. • Sublimes at 710 °C in inert flow, enabling vapor-phase purification and PVD thin-film fabrication. Supplied as a yellow-to-black solid, ≥99.999% purity. Verified by XRD and Raman spectroscopy. For R&D use; standard B2B global shipping applies.

Molecular Formula GeO
GeH2O
Molecular Weight 90.65 g/mol
CAS No. 20619-16-3
Cat. No. B1213286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGermanium monoxide
CAS20619-16-3
SynonymsGeO2
germanium dioxide
germanium oxide
germanium oxide (GeO)
Molecular FormulaGeO
GeH2O
Molecular Weight90.65 g/mol
Structural Identifiers
SMILESO=[GeH2]
InChIInChI=1S/GeH2O/c1-2/h1H2
InChIKeyDFIYWQBRYUCBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Germanium Monoxide: Properties and Specifications


Germanium monoxide (GeO, CAS 20619-16-3) is an inorganic germanium oxide compound in which germanium is present in the +2 oxidation state, distinguishing it from the more common +4 oxidation state germanium dioxide (GeO₂) [1]. GeO is typically prepared as a yellow to black solid that sublimes at 710 °C in an inert atmosphere and undergoes oxidation in air at approximately 550 °C . The compound exhibits amphoteric behavior, dissolving in both acids to form germanium(II) salts and in alkalis to form trihydroxogermanates [2].

Redox Synthesis Ge²⁺ oxidation state enables reduction-driven protocols
Thin Film Precursor Metastable structure supports nanostructured film formation
Nanocrystal Fabrication Disproportionation pathway produces embedded Ge nanocrystals

Germanium Monoxide Substitution Risks


Generic substitution of germanium compounds without specification validation is contraindicated because GeO possesses a fundamentally distinct oxidation state (Ge²⁺) and metastable solid-phase behavior relative to its +4 oxidation state analog GeO₂ and elemental Ge [1]. This oxidation state difference directly governs redox reactivity, thermal decomposition pathways, and film formation characteristics. Specifically, GeO serves as a metastable intermediate that can be processed into Ge nanocrystal/GeO₂ composites via controlled disproportionation, a synthetic route unavailable with GeO₂ alone [2]. Furthermore, GeO thin films exhibit satisfactory dielectric properties only when deposited under specific high-vacuum conditions (10⁻⁶–10⁻⁷ torr); deviation from these parameters yields materials with substantively different electrical characteristics [3]. The quantitative evidence below establishes precisely where GeO's performance parameters diverge from in-class alternatives.

Ge²⁺ oxidation state confers reducing behavior not present in Ge⁴⁺ (GeO₂) – redox protocols may not transfer.
Metastable thin-film structure undergoes a structural transformation not observed in GeO₂ – film properties may differ.
Satisfactory dielectric function requires a specific high-vacuum deposition window – substitution without parameter validation may not replicate performance.

Germanium Monoxide: Key Performance Evidence


Oxidation State-Dependent Redox Reactivity

GeO (Ge²⁺) and GeO₂ (Ge⁴⁺) differ fundamentally in oxidation state, which directly governs their behavior in redox-driven synthetic protocols. GeO is susceptible to thermal oxidation at 550 °C in dry air, while GeO₂ is thermally stable and does not undergo further oxidation . This lower oxidation threshold enables GeO to function as a reducing agent in synthetic sequences where GeO₂ cannot participate.

Oxidation Reactivity
Data to verify
GeO oxidizes at 550 °C; GeO₂ remains stable
Supports reduction-driven protocol selection
Dry air; class-level evidence
Inorganic Synthesis Reduction Chemistry Material Preparation

Thin Film Structural Metastability

Solid GeO thin films exhibit a metastable atomic structure that undergoes a defined structural transformation at 260 °C, transitioning to a random mixture model configuration [1]. This metastability is quantifiably distinct from the behavior of GeO₂ films, which do not exhibit this specific low-temperature structural relaxation pathway. The metastable nature of GeO films arises from internal mechanical stresses in the atomic network, a property absent in equilibrium GeO₂ phases [2].

Film Structural Metastability
Class-level
260 °C
Defines processing limit for metastable phase
GeO₂ shows no comparable relaxation
Thin Film Deposition Nanostructuring Phase Transformation

Activation Energy for GeO Formation

The synthesis of GeO via the solid-state reaction ½Ge(s) + ½GeO₂(s) → GeO(s) proceeds with a measured activation energy of (60 ± 2) kcal mol⁻¹ over the temperature range 500–910 °C [1]. This kinetic parameter is specific to GeO formation and differs fundamentally from GeO₂ preparation routes, which involve roasting GeS₂ or direct Ge oxidation rather than comproportionation [2]. The rate-limiting step for GeO formation is diffusion of the monoxide through the inert gas phase, a mechanistic detail with direct implications for reactor design and yield optimization.

Formation Activation Energy
Reported
(60 ± 2) kcal mol⁻¹
Informs reactor thermal budgeting
500–910 °C; solid-state reaction
Solid-State Synthesis Reaction Kinetics Process Optimization

Sublimation in Inert Atmosphere

GeO sublimes at 710 °C in an inert atmosphere (nitrogen flow), a thermal behavior distinct from GeO₂ which melts at 1115 °C without sublimation under comparable conditions . This sublimation characteristic enables GeO purification and vapor-phase deposition protocols that cannot be executed with GeO₂. Notably, simultaneous decomposition accompanies sublimation at 710 °C, requiring careful process control [1].

Sublimation Point
Data to verify
710 °C (inert atmosphere)
Enables vapor-phase purification
N₂ flow; decomposition accompanies
Purification Vapor Deposition Thermal Processing

Dielectric Film Vacuum Deposition

GeO thin films deposited in high vacuum (10⁻⁶–10⁻⁷ torr) exhibit satisfactory dielectric properties suitable for coating applications [1]. This vacuum-specific dielectric behavior is not observed in GeO₂ films deposited under identical conditions, which instead function as optical or semiconductor layers rather than dielectrics. The electrical properties of GeO films are directly attributable to their defective structure, a characteristic that emerges only under this specific vacuum regime.

Dielectric Film Deposition
Data to verify
Satisfactory properties at 10⁻⁶–10⁻⁷ torr
Critical process window for dielectric coatings
High vacuum required; GeO₂ films lack dielectric function
Dielectric Coatings Vacuum Deposition Thin Film Electronics

Thermal Disproportionation Pathway

GeO undergoes complete thermal disproportionation into Ge and GeO₂ at an annealing temperature of 525 ± 50 °C, with crystallization onset occurring above 525 °C as confirmed by X-ray diffraction [1]. This thermal decomposition pathway is unique to GeO; GeO₂ does not undergo analogous disproportionation, nor does it serve as a precursor for embedded Ge nanocrystal formation. The disproportionation reaction enables the fabrication of Ge nanocrystal/GeO₂ composite materials with controlled nanocrystal size distributions [2].

Disproportionation Temperature
Class-level
525 ± 50 °C
Processing window for Ge nanocrystal synthesis
Complete disproportionation; GeO₂ stable
Nanocrystal Synthesis Phase Separation Composite Materials

Germanium Monoxide Application Scenarios


Ge Nanocrystal Synthesis via Disproportionation

Utilize GeO as a precursor for the synthesis of germanium nanocrystals embedded in a GeO₂ matrix. Thermal annealing of GeO thin films or bulk material at 525 ± 50 °C induces complete disproportionation into elemental Ge and GeO₂, producing size-controlled Ge nanocrystals [1]. This method is directly supported by the quantified disproportionation threshold established in Section 3 and is validated by X-ray diffraction and Raman spectroscopy [2]. GeO₂ cannot serve as a precursor for this specific synthesis pathway.

Vacuum-Deposited Dielectric Coatings

Deposit GeO thin films under high vacuum conditions (10⁻⁶–10⁻⁷ torr) to produce coatings with satisfactory dielectric properties for electronic insulation applications [1]. The dielectric functionality is contingent upon the specific vacuum regime identified in Section 3. GeO₂ films deposited under identical conditions do not exhibit comparable dielectric behavior, functioning instead as optical or semiconductor layers.

Sublimation-Based Purification and Deposition

Employ GeO sublimation at 710 °C in inert gas flow for purification of germanium monoxide feedstock and vapor-phase deposition onto cooled substrates [1]. This process exploits the quantified sublimation point established in Section 3 and enables thin-film fabrication via physical vapor deposition. Simultaneous decomposition must be managed through controlled heating rates and gas flow parameters [2].

GeO as Reducing Agent in Synthesis

Deploy GeO as a reducing agent or reactive intermediate in solid-state synthesis protocols where Ge²⁺ oxidation to Ge⁴⁺ is desired. The quantifiable oxidation onset at 550 °C in dry air, established in Section 3, provides a defined thermal window for controlled oxidation reactions [1]. This reactivity is absent in GeO₂, which is already in the +4 oxidation state and cannot undergo further oxidation.

Application
Selection Property
Validation Focus
Ge Nanocrystal Synthesis
Disproportionation-capable precursor
Thermal annealing window control
Dielectric Coating Deposition
Vacuum-dependent dielectric function
Deposition vacuum regime validation
Vapor-Phase Purification & Deposition
Sublimation temperature (inert gas)
Heating rate and gas flow management
Redox Synthesis (Reducing Agent)
Ge²⁺ oxidation reactivity
Oxidation temperature window control

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